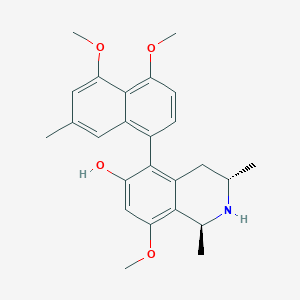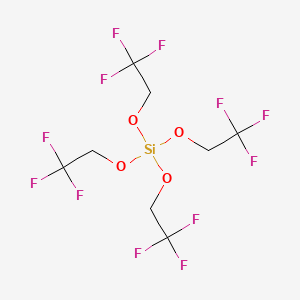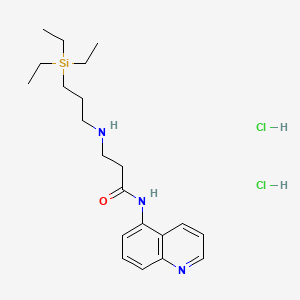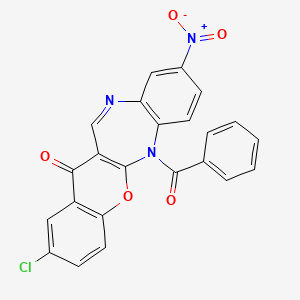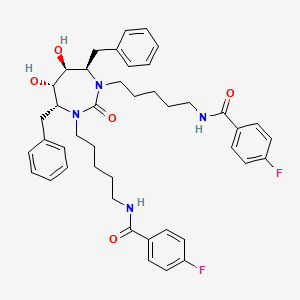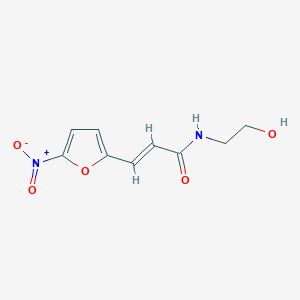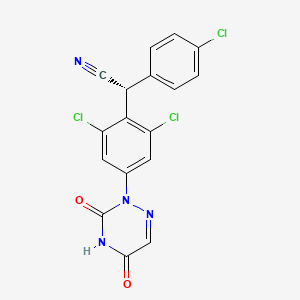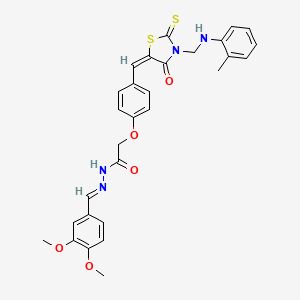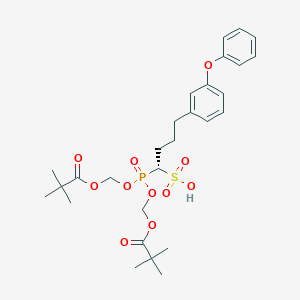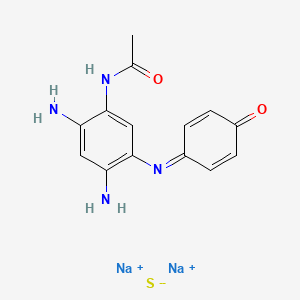
Einecs 215-473-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Einecs 215-473-0 involves the reaction of N-(2,4-Diamino-5-(4-oxocyclohexa-2,5-dienylideneamino)phenyl)acetamide with sodium polysulfide in an aqueous solution. The reaction is typically carried out at 110°C for 30 hours. The product is then oxidized in a dilute sodium hydroxide solution, followed by salt precipitation and treatment with dilute hydrochloric acid to improve solubility .
Chemical Reactions Analysis
Einecs 215-473-0 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents such as sodium hydroxide.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and sodium polysulfide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 215-473-0 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of Einecs 215-473-0 involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, leading to changes in their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Einecs 215-473-0 can be compared with similar compounds such as:
Acetamide, N-[2,4-diamino-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl]-, reaction products with sodium sulfide: This compound has a similar structure and undergoes similar chemical reactions.
Other acetamide derivatives: These compounds share structural similarities and may have comparable chemical properties and applications.
This compound is unique due to its specific chemical structure and the particular reactions it undergoes, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
1327-27-1 |
|---|---|
Molecular Formula |
C14H14N4Na2O2S |
Molecular Weight |
348.33 g/mol |
IUPAC Name |
disodium;N-[2,4-diamino-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl]acetamide;sulfide |
InChI |
InChI=1S/C14H14N4O2.2Na.S/c1-8(19)17-13-7-14(12(16)6-11(13)15)18-9-2-4-10(20)5-3-9;;;/h2-7H,15-16H2,1H3,(H,17,19);;;/q;2*+1;-2 |
InChI Key |
UFKMRVOMDFXLJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N)N)N=C2C=CC(=O)C=C2.[Na+].[Na+].[S-2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


